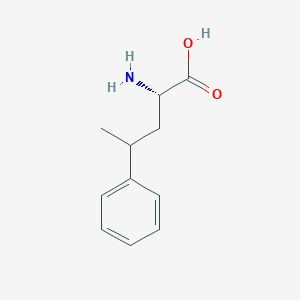

(S)-2-Amino-4-phenyl-pentanoic acid

Description

The exact mass of the compound this compound is 193.110278721 g/mol and the complexity rating of the compound is 188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(7-10(12)11(13)14)9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8?,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHGQIHRAUVHOE-HTLJXXAVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)O)N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C[C@@H](C(=O)O)N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance in Modern Organic Synthesis

The utility of (S)-2-Amino-4-phenyl-pentanoic acid in modern organic synthesis is multifaceted. Its defined stereochemistry makes it an invaluable chiral starting material for the synthesis of complex molecules.

A notable application of this compound is in the construction of peptide-based molecules. For instance, it can be incorporated into peptide chains to create peptidomimetics with enhanced properties. sigmaaldrich.comnih.gov The phenyl group introduces steric bulk and hydrophobic interactions, which can influence the secondary structure and stability of the resulting peptide.

Furthermore, derivatives of this compound have been utilized in the synthesis of heterocyclic compounds. For example, the amino acid can be a precursor to substituted 1,3,4-oxadiazoles, a class of compounds with recognized therapeutic potential. acs.orgacs.org The synthesis often involves a multi-component reaction where the amino acid provides the chiral backbone. acs.orgacs.org

Recent research has also explored the use of pentanoic acid derivatives in the development of anticancer agents. nih.gov While not directly focused on this compound itself, these studies highlight the potential of the pentanoic acid scaffold in medicinal chemistry, suggesting future research directions for this specific amino acid. nih.gov

Role As a Non Proteinogenic α Amino Acid Analogue

(S)-2-Amino-4-phenyl-pentanoic acid is classified as a non-proteinogenic α-amino acid, meaning it is not one of the 22 amino acids genetically encoded for protein synthesis. wikipedia.orgwikipedia.org This "unnatural" status is precisely what makes it a powerful tool in chemical biology and drug discovery. sigmaaldrich.comnih.gov

The incorporation of non-proteinogenic amino acids like this compound into peptides can confer several advantageous properties:

Enhanced Stability: The presence of the unnatural amino acid can render the peptide resistant to degradation by proteases, thereby increasing its in vivo half-life. nih.gov

Conformational Constraint: The steric bulk of the phenylpentyl side chain can restrict the conformational freedom of the peptide backbone, leading to a more defined three-dimensional structure. acs.org This is crucial for designing peptides that bind to specific biological targets with high affinity and selectivity.

Modulation of Biological Activity: By replacing a natural amino acid with this compound, researchers can fine-tune the biological activity of a peptide, potentially converting an agonist into an antagonist or vice versa. acs.org

The design of functional peptides often relies on the strategic placement of such unnatural amino acids to control conformation and introduce novel functions. nih.gov For example, the introduction of a bulky, hydrophobic side chain can promote the formation of specific secondary structures like β-sheets. acs.org

Overview of Research Trajectories and Academic Relevance

Asymmetric Synthesis Approaches

The challenge in synthesizing chiral molecules like this compound lies in controlling the three-dimensional arrangement of atoms around the chiral center. Asymmetric synthesis approaches are designed to achieve this control, leading to the preferential formation of one enantiomer over the other.

Enantioselective Catalysis in α-Amino Acid Synthesis

Enantioselective catalysis involves the use of a chiral catalyst to steer a chemical reaction towards the formation of a specific enantiomer. This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the desired enantiomerically enriched product. A notable example is the palladium-catalyzed asymmetric hydrogenation of α-iminophosphonates, which provides access to optically active α-aminophosphonates with high enantioselectivity (up to 99% ee). acs.org While not directly applied to this compound in the reviewed literature, this methodology represents a powerful tool for the synthesis of chiral amino acids.

A newly developed confined imidodiphosphorimidate (IDPi) catalyst has been shown to be effective in the one-pot synthesis of unmodified β2-amino acids with high yields and enantioselectivity. nih.gov This method's practicality has been demonstrated through scale-up experiments, which include straightforward product purification and catalyst recovery. nih.gov

| Catalyst Type | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Palladium-based | α-iminophosphonates | α-aminophosphonates | up to 99% | acs.org |

| Imidodiphosphorimidate (IDPi) | Bis-silyl ketene (B1206846) acetals | β2-amino acids | >97:3 e.r. | nih.gov |

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. DKR has been successfully applied to the synthesis of chiral amino acids from various precursors.

One common approach involves the asymmetric ring opening of azlactones. acs.org This method is attractive for generating enantiomerically enriched α-amino acid derivatives. acs.org The process typically involves a chiral catalyst that selectively reacts with one enantiomer of the rapidly racemizing azlactone.

| Strategy | Substrate | Key Transformation | Theoretical Yield | Reference |

| Asymmetric Ring Opening | Azlactones | Alcoholysis | 100% | acs.org |

Enzymatic Asymmetric Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages for the synthesis of chiral compounds, including high enantioselectivity, mild reaction conditions, and environmental compatibility.

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a keto acid acceptor. google.com This method is highly effective for the asymmetric synthesis of chiral amino acids from prochiral ketones. nih.gov

A process for producing L-homophenylalanine involves the reaction of 2-oxo-4-phenylbutyric acid with an L-amino acid in the presence of tyrosine aminotransferase. acs.org In a large-scale preparation, this method has been shown to produce L-homophenylalanine with a yield of approximately 95%. acs.org Another study demonstrated the preparative synthesis of L-homophenylalanine using an α-transaminase from Megasphaera elsdenii, where the product was isolated in high purity through in situ crystallization. nih.govwikipedia.org

| Enzyme | Substrate | Amine Donor | Product | Yield | Enantiomeric Purity | Reference |

| Tyrosine Aminotransferase | 2-oxo-4-phenylbutyric acid | L-Glutamic acid | L-homophenylalanine | ~95% | Not Specified | acs.org |

| α-Transaminase (Megasphaera elsdenii) | 2-oxo-4-phenylbutyric acid | L-Glutamine | L-homophenylalanine | >18g isolated | Chemically Pure | nih.govwikipedia.org |

Besides transaminases, other enzymes like phenylalanine ammonia (B1221849) lyases (PALs) and hydantoinases are valuable tools in biocatalytic amino acid synthesis. PALs catalyze the addition of ammonia to cinnamic acid derivatives to form phenylalanines. acs.org A one-pot approach coupling PAL amination with a chemoenzymatic deracemization has been developed for the synthesis of substituted D-phenylalanines in high yield and excellent optical purity. acs.org

The hydantoinase method provides another route to enantiomerically pure amino acids. For instance, (S)-(+)-2-amino-4-phenylbutanoic acid has been synthesized from racemic 5-[2-phenylethyl]-imidazolidine-2,4-dione using a nonenantioselective hydantoinase and an L-N-carbamoylase. azregents.edu This biocatalytic process has been successfully demonstrated, marking a significant achievement in the production of this amino acid by combining recombinant hydantoinase and L-N-carbamoylase. azregents.edu

| Enzyme System | Substrate | Product | Key Feature | Reference |

| Phenylalanine Ammonia Lyase (PAL) & Chemoenzymatic Deracemization | Cinnamic Acids | D-Phenylalanine Derivatives | One-pot cascade process | acs.org |

| Hydantoinase & L-N-Carbamoylase | 5-[2-phenylethyl]-imidazolidine-2,4-dione | (S)-2-Amino-4-phenylbutanoic acid | Combination of recombinant enzymes | azregents.edu |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This is a well-established and reliable method for asymmetric synthesis.

Evans oxazolidinones are a prominent class of chiral auxiliaries used in the synthesis of α-amino acids. rsc.org For example, the synthesis of all four isomers of β-methyl-3-(2'-naphthyl)alanine was achieved through asymmetric conjugate 1,4-addition followed by azidation using an Evans-type chiral auxiliary. Another example is the use of a chiral relay auxiliary, (3S)-N,N'-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, which has been developed for the asymmetric synthesis of α-amino acids, where the non-stereogenic N-benzyl groups enhance the diastereoselectivity during alkylation.

| Chiral Auxiliary | Key Reaction | Product Type | Diastereomeric Ratio/Excess | Reference |

| Evans Oxazolidinone | Asymmetric conjugate 1,4-addition | β-methyl-3-(2'-naphthyl)alanine isomers | Not Specified | |

| (3S)-N,N'-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione | Alkylation of C6 enolate | α-amino acids | Enhanced diastereoselectivity |

Total Synthesis and Stereocontrol of the Phenylpentanoic Acid Scaffold

The total synthesis of γ-aryl-α-amino acids like this compound presents a considerable challenge, primarily in establishing the stereocenter at the α-carbon with the desired (S)-configuration. While a direct total synthesis for this specific molecule is not extensively documented in publicly available literature, methodologies developed for structurally similar amino acids provide a clear and applicable framework.

A prominent and scalable approach for the asymmetric synthesis of α-amino acids involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. nih.govmdpi.com A notable example is the large-scale preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, an analog of the target compound. mdpi.com This method employs a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base. The subsequent alkylation of this complex proceeds with high diastereoselectivity, controlled by the chiral ligand. nih.govmdpi.com

The general steps in such a synthesis are:

Formation of the Chiral Ni(II) Complex: A chiral ligand, often derived from an amino acid like proline, is complexed with Ni(II) and glycine to form a planar chiral glycine Schiff base complex. nih.gov

Asymmetric Alkylation: The nucleophilic glycine anion within the complex is alkylated with a suitable electrophile. For the synthesis of this compound, this would be a 1-halo-3-phenylpropane derivative. The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the complex, thereby establishing the desired stereochemistry at the α-carbon. mdpi.com

Decomplexation and Purification: The newly formed amino acid is liberated from the chiral auxiliary and the nickel ion, typically by treatment with acid. The chiral auxiliary can often be recovered and reused, making the process more economical. mdpi.com

Protection: The free amino acid is then protected, for example with an Fmoc group, to facilitate its use in further synthetic steps, such as peptide synthesis. mdpi.com

Another powerful strategy for achieving stereocontrol is through photoredox catalysis. chemrxiv.orgnih.gov These methods can utilize ubiquitous carboxylic acids as radical precursors, which then add to a chiral glyoxylate-derived N-sulfinyl imine. This approach offers a modern and efficient route to a variety of unnatural α-amino acids. chemrxiv.orgnih.gov

Enzymatic kinetic resolution represents another viable pathway to obtain the enantiomerically pure target molecule. researchgate.netnih.gov In this approach, a racemic mixture of the amino acid or a precursor is treated with an enzyme, such as a lipase, that selectively reacts with one enantiomer, allowing for the separation of the desired (S)-enantiomer. nih.gov For instance, lipases can catalyze the hydrolysis or esterification of a racemic ester derivative, leading to the enantioenriched acid and the remaining unreacted ester. nih.gov

| Strategy | Key Principle | Typical Reagents/Components | Advantages |

|---|---|---|---|

| Chiral Auxiliary (Ni(II) Complex) | Diastereoselective alkylation of a glycine-Schiff base complex. nih.gov | Chiral ligand (e.g., proline-derived), Ni(II) salt, glycine, alkyl halide. nih.govmdpi.com | High stereoselectivity, recyclable auxiliary, scalable. mdpi.com |

| Photoredox Catalysis | Stereoselective radical addition to a chiral imine. chemrxiv.orgnih.gov | Photocatalyst, light source, chiral N-sulfinyl imine, carboxylic acid precursor. chemrxiv.orgnih.gov | Mild reaction conditions, use of readily available starting materials. chemrxiv.org |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective transformation of one enantiomer in a racemic mixture. researchgate.netnih.gov | Lipases (e.g., Candida antarctica Lipase B), racemic ester of the amino acid. nih.gov | High enantioselectivity, environmentally benign conditions. |

Protecting Group Strategies in Synthesis

In the synthesis of this compound, and particularly in its subsequent use in peptide synthesis, the strategic use of protecting groups is essential to prevent unwanted side reactions. biosynth.com The amino and carboxyl groups must be temporarily blocked to allow for selective bond formation.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function of amino acids. Its popularity stems from its stability under acidic conditions and its lability to bases, which allows for selective deprotection without affecting other acid-labile protecting groups. biosynth.com

The introduction of the Fmoc group is typically achieved by reacting the amino acid with an Fmoc-donating reagent under basic conditions. A common and effective reagent for this purpose is N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). acs.orgomizzur.com The reaction is generally carried out in a mixed aqueous-organic solvent system, with a mild base such as sodium bicarbonate or triethylamine (B128534) to facilitate the reaction. acs.org

A general procedure for the Fmoc protection of an amino acid using Fmoc-OSu is as follows:

The amino acid is dissolved in an aqueous solution of a mild base (e.g., aqueous sodium bicarbonate).

A solution of Fmoc-OSu in an organic solvent (e.g., dioxane or acetonitrile) is added to the amino acid solution. acs.org

The mixture is stirred at room temperature until the reaction is complete. tandfonline.com

Work-up typically involves an acidic wash to protonate the carboxylic acid, followed by extraction of the Fmoc-protected amino acid into an organic solvent and subsequent purification. tandfonline.com

| Reagent | Role | Typical Reaction Conditions |

|---|---|---|

| This compound | Starting material | Mixed aqueous/organic solvent (e.g., water/dioxane), room temperature. acs.org |

| Fmoc-OSu or Fmoc-Cl | Fmoc-donating agent | |

| Sodium bicarbonate or Triethylamine | Base |

In multi-step syntheses, such as solid-phase peptide synthesis (SPPS), an orthogonal protection strategy is crucial. biosynth.comiris-biotech.depeptide.com This strategy involves the use of multiple protecting groups that can be removed under different, specific conditions, without affecting the other protecting groups present in the molecule. iris-biotech.de

The most common orthogonal protection scheme in modern peptide synthesis is the Fmoc/tBu strategy. biosynth.comiris-biotech.depeptide.com In this scheme:

The α-amino group is protected with the base-labile Fmoc group . iris-biotech.de This group is removed at each step of peptide chain elongation using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.depeptide.com

The carboxylic acid of the C-terminus and the side chains of other amino acids (if they are reactive) are protected with acid-labile groups, most commonly the tert-butyl (tBu) group . iris-biotech.de These groups are stable to the basic conditions used for Fmoc removal but are readily cleaved at the end of the synthesis by treatment with a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.depeptide.com

This orthogonal combination allows for the selective deprotection of the α-amino group for chain extension, while the side-chain and C-terminal protecting groups remain intact until the final cleavage step. iris-biotech.de This ensures the integrity of the growing peptide chain and prevents unwanted side reactions.

Synthesis of Functionalized Analogues

The synthesis of functionalized analogues allows for the systematic exploration of structure-activity relationships. By altering specific parts of the molecule, chemists can fine-tune its biological activity, physicochemical properties, and metabolic stability.

The phenyl ring of this compound serves as a versatile scaffold for introducing a wide range of substituents. These modifications can alter the molecule's steric bulk, electronic properties, and lipophilicity. Common synthetic strategies involve electrophilic aromatic substitution reactions to introduce functional groups such as nitro, halogen, or alkyl groups. These initial products can then be further transformed. For instance, a nitro group can be reduced to an amine, which can then be acylated or alkylated, while a bromo-substituted ring can participate in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the synthesis of hydroxylated derivatives, such as (3S)-hydroxy-5-phenylpentanoic acid, highlights methods to introduce oxygen-containing functional groups onto the alkane chain, a strategy that can be adapted to modify the phenyl ring itself. nih.gov The preparation of substituted phenylacetic acid derivatives often involves multi-step sequences that could be applied to generate analogues of this compound with diverse substitution patterns on the aromatic ring. google.com

The α-amino group is a primary site for chemical modification, offering a nucleophilic handle for a variety of transformations. N-acylation is one of the most common derivatizations, involving the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride, to form an amide bond. nih.govresearchgate.net This reaction is fundamental in peptide synthesis, where the amino group of one amino acid is coupled with the carboxylic acid of another. researchgate.net Various coupling reagents have been developed to facilitate this process, ensuring high yields and minimizing racemization. researchgate.net

Beyond simple acylation, the amino group can be derivatized for analytical purposes. For example, reaction with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) yields highly fluorescent NBD-derivatives. yakhak.orgresearchgate.net This tagging strategy significantly enhances detection sensitivity in techniques like High-Performance Liquid Chromatography (HPLC), which is crucial for determining enantiomeric purity. yakhak.orgresearchgate.net Other modifications include alkylation to form secondary or tertiary amines and the formation of Schiff bases with aldehydes or ketones.

The carboxylic acid group provides another key site for derivatization, most commonly through esterification or amidation. Esterification, typically achieved by reacting the acid with an alcohol under acidic conditions, can produce various esters, such as the ethyl ester of the related (S)-(+)-2-Amino-4-phenylbutyric acid. sigmaaldrich.com These esters often serve as protected forms of the carboxylic acid during multi-step syntheses or can modulate the compound's pharmacokinetic properties.

Conversion of the carboxylic acid to an amide is another important transformation. For instance, the synthesis of Weinreb amides from carboxylic acids provides stable, yet reactive, intermediates that can be treated with organometallic reagents to produce ketones without the common side reaction of over-addition that occurs with more reactive acylating agents. nih.gov This approach offers a controlled method for further functionalization. Additionally, the carboxylic acid can be reduced to a primary alcohol, providing another route to diverse analogues.

| Derivative Name | Modification Site | Type of Modification | Reference |

| (3S)-Hydroxy-5-phenylpentanoic acid | Alkane Chain | Hydroxylation | nih.gov |

| N-Acyl Amino Acid Derivatives | α-Amino Group | Acylation | nih.govresearchgate.net |

| NBD-derivatized Amino Acids | α-Amino Group | Fluorescent Tagging | yakhak.orgresearchgate.net |

| (S)-(+)-2-Amino-4-phenylbutyric acid ethyl ester | Carboxylic Acid | Esterification | sigmaaldrich.com |

| Weinreb Amide Derivatives | Carboxylic Acid | Amidation | nih.gov |

Stereochemical Purity Enhancement and Characterization

As a chiral molecule, the stereochemical integrity of this compound is critical. Ensuring high enantiomeric purity and confirming the absolute configuration are essential steps in its synthesis and application.

Enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is most commonly determined using chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique. yakhak.org

CSPs are designed to interact differently with the two enantiomers of a compound, leading to different retention times and thus separation. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for the direct analysis of underivatized amino acids. sigmaaldrich.comnih.govnih.gov Polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are also highly effective, often used for separating amino acid derivatives. yakhak.orgresearchgate.net

To enhance separation and detection, pre-column derivatization is often employed. The amino acid is reacted with a reagent to form diastereomers that can be separated on a standard achiral column, or to introduce a chromophore or fluorophore for more sensitive detection on a chiral column. sigmaaldrich.com Derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol is a classic method that creates fluorescent diastereomeric isoindoles, allowing for precise quantification. researchgate.net The development of two-dimensional HPLC (2D-LC), which couples an achiral column to a chiral column, provides a highly sophisticated method for resolving enantiomers in complex mixtures. nih.gov

Determining the absolute configuration (i.e., assigning the stereocenter as R or S) is crucial and can be accomplished through several definitive techniques.

X-ray Crystallography is considered the gold standard for structural elucidation. nih.govwikipedia.org If a suitable single crystal of the compound or a derivative can be grown, X-ray diffraction analysis can provide an unambiguous three-dimensional map of the electron density, revealing the precise spatial arrangement of every atom and thus the absolute stereochemistry. nih.govnih.gov This method is powerful but requires the material to be crystalline.

Marfey's Method is a widely used chemical correlation technique for assigning the absolute configuration of amino acids. acs.orgacs.orgnih.gov The amino acid of unknown stereochemistry is derivatized with a chiral reagent of known configuration, typically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent). This reaction creates a pair of diastereomers. Because diastereomers have different physical properties, they can be separated by standard reverse-phase HPLC. By comparing the retention time of the derivatized sample to that of derivatized authentic D- and L-amino acid standards, the stereochemistry of the original amino acid can be unequivocally assigned. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used for stereochemical assignment. While NMR spectra of enantiomers are identical in an achiral solvent, the use of chiral solvating agents or chiral shift reagents can induce chemical shift differences between the enantiomers, allowing for their distinction and quantification. Furthermore, converting the amino acid into a diastereomeric derivative (e.g., by esterification with a chiral alcohol) can lead to distinct NMR signals for each diastereomer, which can aid in assigning the configuration. nih.gov

Theoretical and Computational Studies

Conformational Analysis of the Compound and its Derivatives

Conformational analysis is fundamental to understanding the three-dimensional structure and flexibility of a molecule. For (S)-2-Amino-4-phenyl-pentanoic acid, this would involve mapping its potential energy surface to identify stable conformers. Techniques such as molecular mechanics (MM) and quantum mechanics (QM) are typically employed.

A systematic search of the conformational space would reveal the preferred orientations of the backbone (Cα-C', N-Cα) and side-chain (Cα-Cβ, Cβ-Cγ, etc.) dihedral angles. The phenyl group's position relative to the amino acid backbone is of particular interest, as it can significantly influence intermolecular interactions.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Dihedral Angle (φ, °) | Dihedral Angle (ψ, °) | Dihedral Angle (χ1, °) | Relative Energy (kcal/mol) |

| 1 | -60 | 140 | 180 | 0.00 |

| 2 | -70 | -40 | 60 | 1.25 |

| 3 | 55 | 60 | -60 | 2.10 |

Note: This table is illustrative and presents hypothetical data that would be the outcome of a conformational analysis study. The values are representative of typical ranges for amino acids.

Molecular Docking and Interaction Studies (when used as a building block)

When incorporated into a peptide chain, this compound can serve as a unique building block influencing the peptide's interaction with biological targets. Molecular docking simulations could predict the binding mode and affinity of a peptide containing this residue within the active site of a protein.

These studies would provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the phenylpropyl side chain and the protein residues. The results would be crucial for the rational design of peptide-based inhibitors or modulators.

Table 2: Hypothetical Interaction Analysis from Molecular Docking

| Target Protein | Binding Site Residue | Interaction Type | Distance (Å) |

| Example Protease | Tyr123 | π-π Stacking | 3.8 |

| Example Protease | Val67 | Hydrophobic | 4.2 |

| Example Protease | Asn98 | Hydrogen Bond (side chain) | 2.9 |

Note: This table provides a hypothetical example of the kind of data generated from molecular docking studies.

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and selectivity of molecules. For this compound, these calculations could determine various properties.

Key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would indicate the molecule's electron-donating and accepting capabilities. Calculation of atomic charges and electrostatic potential maps would reveal the most reactive sites for electrophilic and nucleophilic attack.

Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT B3LYP/6-31G)*

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 0.8 eV |

| Dipole Moment | 2.1 D |

| Atomic Charge on Amino N | -0.9 e |

| Atomic Charge on Carboxyl O | -0.7 e |

Note: The data in this table is hypothetical and represents the type of information that would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Peptide/Biomaterial Applications

Molecular dynamics (MD) simulations can provide a dynamic view of how peptides or biomaterials incorporating this compound behave over time in a solvated environment. These simulations would reveal the conformational flexibility of the peptide backbone and the side chain, as well as its interactions with water molecules and ions.

For biomaterial applications, MD simulations could predict how polymers functionalized with this amino acid self-assemble or interact with surfaces. This information is vital for designing novel materials with specific structural and functional properties. The analysis would typically include root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to characterize interactions with the solvent.

Table 4: Hypothetical Molecular Dynamics Simulation Parameters and Observables

| Simulation Parameter | Value | Observable | Result |

| System | Peptide in Water Box | RMSD of Backbone | 1.5 ± 0.3 Å |

| Simulation Time | 100 ns | RDF of Phenyl-Water | Peak at 3.5 Å |

| Temperature | 300 K | Solvent Accessible Surface Area | Fluctuates around 150 Ų |

Note: This table is a hypothetical representation of parameters and potential results from a molecular dynamics simulation study.

Q & A

Q. What are the standard synthetic routes for (S)-2-Amino-4-phenyl-pentanoic acid, and how are intermediates purified?

The synthesis typically involves multi-step reactions, such as coupling protected amino acids with phenyl-containing precursors. For example, palladium-catalyzed hydrogenation under acidic conditions (e.g., methanol or acetic acid) is used to deprotect intermediates . Purification often employs column chromatography with silica gel or reverse-phase HPLC, followed by recrystallization using solvents like ethyl acetate or chloroform .

Q. Which analytical methods are most reliable for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry and phenyl group integration .

- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or MALDI-TOF) .

- HPLC with chiral columns to verify enantiomeric purity (e.g., using amylose- or cellulose-based stationary phases) .

- Elemental analysis to validate empirical formulas .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent oxidation. Use desiccants to minimize moisture absorption. Always wear PPE (gloves, lab coat, goggles) during handling, as amino acids may irritate skin and mucous membranes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or impurity profiles. To address this:

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

Advanced methods include:

Q. How do structural modifications (e.g., fluorination) impact the compound’s pharmacokinetic properties?

Fluorination at the phenyl ring or backbone can alter solubility and metabolic stability. For example:

- Introducing 4-fluorophenyl groups increases lipophilicity, enhancing blood-brain barrier penetration .

- Methylation at the 4-position reduces renal clearance by steric hindrance . Validate modifications using in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.